Lipophilicity vs. Furan-2-carboxylic Acid
5-Acetylfuran-2-carboxylic acid exhibits a significantly higher lipophilicity compared to the unsubstituted parent compound, furan-2-carboxylic acid. Its calculated LogP is 1.1804 , which is nearly double that of furan-2-carboxylic acid (LogP 0.628 at 25°C) [1]. This quantifiable difference is directly attributable to the addition of the acetyl group, which reduces overall polarity and increases the compound's affinity for non-polar environments.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1804 |
| Comparator Or Baseline | Furan-2-carboxylic acid (CAS 88-14-2): LogP = 0.628 at 25°C |
| Quantified Difference | 1.88-fold increase in LogP value |
| Conditions | Calculated property values from reputable chemical vendor and database entries. |
Why This Matters
Higher lipophilicity can be a critical selection criterion for researchers designing compounds intended for membrane permeability or for use in lipophilic reaction media, where furan-2-carboxylic acid would be less suitable.
- [1] Chemhome123. 2-Furancarboxylic Acid (CAS 88-14-2). Chemical Property Database. Available at: https://chemhome123.com/goods/property/88-14-2.html (Accessed April 17, 2026). View Source
